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Compound of Interest

Compound Name:
3,5-Diamino-2-hydroxybenzoic

acid

Cat. No.: B056507 Get Quote

3,5-Diamino-2-hydroxybenzoic acid, also known as 3,5-diaminosalicylic acid, is an aromatic

compound of significant interest in pharmaceutical and chemical synthesis. Its multifaceted

structure, featuring amino, hydroxyl, and carboxylic acid functional groups, makes it a versatile

building block. For researchers and drug development professionals, confirming the identity,

purity, and structural integrity of this molecule is paramount.

Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly

informative analytical technique for this purpose. By measuring the absorption of infrared

radiation by the molecule, an FT-IR spectrum provides a unique "molecular fingerprint" based

on the vibrational frequencies of its constituent chemical bonds. This guide provides an in-

depth analysis of the expected FT-IR spectrum of 3,5-Diamino-2-hydroxybenzoic acid,

explains the causality behind its spectral features, and presents a validated protocol for its

acquisition.

Molecular Structure: A Convergence of Functional
Groups
To interpret the FT-IR spectrum, one must first understand the molecular architecture. 3,5-
Diamino-2-hydroxybenzoic acid comprises a central benzene ring with four substituents,

which dictate its characteristic vibrational modes.

Two Primary Aromatic Amine (-NH₂) Groups: Located at positions 3 and 5.
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One Phenolic Hydroxyl (-OH) Group: Situated at position 2.

One Carboxylic Acid (-COOH) Group: Attached at position 1.

A Tetrasubstituted Aromatic Ring: The core benzene structure.

The proximity of these groups, particularly the ortho-positioning of the carboxylic acid and

hydroxyl groups, allows for strong intramolecular and intermolecular interactions, such as

hydrogen bonding, which profoundly influence the resulting spectrum.

Predicted FT-IR Spectrum: A Region-by-Region
Analysis
The FT-IR spectrum of 3,5-Diamino-2-hydroxybenzoic acid is a composite of the absorption

bands from each of its functional groups. The analysis below deconstructs the spectrum into its

key regions and assigns the expected vibrational modes.

High Wavenumber Region (4000 cm⁻¹ - 2500 cm⁻¹)
This region is dominated by X-H stretching vibrations (where X is O, N, or C).

O-H Stretching (Carboxylic Acid & Phenol): The most prominent feature in this region is an

exceptionally broad absorption band spanning from approximately 3300 cm⁻¹ down to 2500

cm⁻¹. This breadth is a classic indicator of the strong hydrogen bonding present in carboxylic

acid dimers.[1][2][3] The phenolic O-H stretch, which typically appears as a broad band

around 3550-3200 cm⁻¹, will be subsumed within this larger envelope, further contributing to

its width and complexity.[4]

N-H Stretching (Primary Amines): Superimposed on the broad O-H band, two distinct,

sharper peaks are expected between 3500 cm⁻¹ and 3300 cm⁻¹.[5][6][7][8] These

correspond to the asymmetric and symmetric stretching modes of the two primary amine (-

NH₂) groups.[9] The presence of a doublet in this area is a strong confirmation of a primary

amine.[10][11]

C-H Stretching (Aromatic): Weak to medium intensity, sharp peaks are anticipated just above

3000 cm⁻¹ (typically 3100-3000 cm⁻¹). These are characteristic of C-H bonds on the

aromatic ring.[11][12]
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Mid-Wavenumber "Fingerprint" Region (2000 cm⁻¹ - 1500
cm⁻¹)
This region is rich with information from double-bond stretching and bending vibrations.

C=O Stretching (Carboxylic Acid): A very strong and sharp absorption band is the hallmark of

the carbonyl group in the carboxylic acid. For aromatic carboxylic acids, this peak typically

appears between 1710-1680 cm⁻¹.[13] The conjugation of the carbonyl group with the

benzene ring slightly lowers its frequency compared to saturated carboxylic acids.[2][3]

Intramolecular hydrogen bonding between the carboxylic acid and the adjacent hydroxyl

group can further shift this peak to a lower wavenumber.

N-H Bending (Primary Amines): A medium to strong scissoring vibration for the primary

amine groups is expected in the 1650-1580 cm⁻¹ range.[9] This band can sometimes overlap

with or appear close to the aromatic C=C stretching bands.

C=C Stretching (Aromatic Ring): Two or more distinct bands of variable intensity will appear

in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions, confirming the presence of the

aromatic ring.[12]

Low-Wavenumber "Fingerprint" Region (1500 cm⁻¹ - 650
cm⁻¹)
This complex region contains a wealth of stretching and bending vibrations that are unique to

the overall molecular structure.

C-O Stretching (Carboxylic Acid & Phenol): Strong bands associated with C-O stretching

from both the carboxylic acid and the phenolic group are expected to appear in the 1320-

1210 cm⁻¹ range.[1][13] These are often coupled vibrations and can be quite intense.

C-N Stretching (Aromatic Amines): The stretching vibration of the bond between the aromatic

ring and the amine nitrogen typically results in a strong band between 1335-1250 cm⁻¹.[9]

O-H Bending (Carboxylic Acid): A broad, medium-intensity band resulting from the out-of-

plane O-H bend of the hydrogen-bonded dimer is a characteristic feature of carboxylic acids,

often appearing near 950-910 cm⁻¹.[1][13]
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C-H Bending (Aromatic): Strong bands below 900 cm⁻¹ arise from the out-of-plane bending

of the C-H bonds on the substituted ring. The exact position of these bands can provide

information about the substitution pattern.

Summary of Predicted FT-IR Absorption Bands
The following table consolidates the key vibrational modes and their expected absorption

ranges for 3,5-Diamino-2-hydroxybenzoic acid.

Wavenumber
Range (cm⁻¹)

Vibrational
Mode

Functional
Group

Intensity Appearance

3300-2500
O-H Stretch (H-

bonded)

Carboxylic Acid,

Phenol
Strong Very Broad

3500-3300

N-H Asymmetric

& Symmetric

Stretch

Primary Amine Medium

Two sharp peaks

on top of broad

O-H band

3100-3000 C-H Stretch Aromatic Ring Weak to Medium Sharp

1710-1680 C=O Stretch Carboxylic Acid Strong Sharp

1650-1580
N-H Bend

(Scissoring)
Primary Amine

Medium to

Strong
Sharp

1600-1400
C=C Stretch (in-

ring)
Aromatic Ring

Medium to

Strong

Multiple sharp

bands

1335-1250 C-N Stretch Aromatic Amine Strong Sharp

1320-1210 C-O Stretch
Carboxylic Acid,

Phenol
Strong Sharp

950-910
O-H Bend (out-

of-plane)
Carboxylic Acid Medium Broad

Below 900
C-H Bend (out-

of-plane)
Aromatic Ring Strong Sharp
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Experimental Protocol: Acquiring a High-Fidelity
Spectrum
The following protocol describes the preparation of a potassium bromide (KBr) pellet for the

analysis of a solid sample. This method is chosen for its ability to produce high-quality spectra

free of solvent interference.

Trustworthiness through Self-Validation: Each step is designed to mitigate common sources of

error. The clarity of the final spectrum—specifically the absence of broad water bands around

3400 cm⁻¹ and 1640 cm⁻¹—serves as an internal validation of the protocol's execution.

Methodology:

Materials Preparation (The Causality of Dryness):

Rationale: KBr is hygroscopic and readily absorbs atmospheric moisture, which has strong

IR absorptions (O-H stretch and H-O-H bend) that can obscure key sample peaks.

Action: Place approximately 100-200 mg of FT-IR grade KBr powder in an oven at 110°C

for at least 4 hours (overnight is preferable). Also, ensure the sample of 3,5-Diamino-2-
hydroxybenzoic acid is thoroughly dry. Store both in a desiccator until use.

Sample Grinding:

Rationale: To minimize light scattering and produce a transparent pellet, the particle size of

the sample and KBr must be reduced to below the wavelength of the incident IR radiation.

Action: Add approximately 1-2 mg of the dried sample and 100 mg of the dried KBr to a

clean, dry agate mortar. Grind the mixture gently but thoroughly with an agate pestle for 3-

5 minutes until it becomes a fine, homogenous powder with a consistent, pale

appearance.

Pellet Pressing:

Rationale: Applying high pressure compacts the KBr powder, causing it to flow and form a

transparent, glass-like disc that is ideal for transmission spectroscopy.
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Action: Transfer a portion of the ground mixture into the collar of a KBr pellet press.

Distribute the powder evenly. Place the anvil in the collar and assemble the press.

Connect the press to a vacuum line for 2-3 minutes to remove trapped air, which can

cause the pellet to be opaque. While under vacuum, apply pressure (typically 7-10 tons)

for 2-3 minutes.

Pellet Release and Inspection:

Rationale: A high-quality pellet is crucial for a low-noise spectrum.

Action: Carefully release the pressure and then the vacuum. Disassemble the press and

gently remove the KBr pellet. A good pellet will be thin and transparent or translucent.

Data Acquisition:

Rationale: A background scan is essential to subtract the spectral contributions of

atmospheric water vapor and CO₂ from the final sample spectrum.

Action: Place the empty sample holder in the FT-IR spectrometer and perform a

background scan. Then, place the KBr pellet in the sample holder and acquire the sample

spectrum. Typical parameters include a scan range of 4000-400 cm⁻¹, a resolution of 4

cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the FT-IR analysis protocol.
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Phase 1: Preparation

Phase 2: Pellet Formation

Phase 3: Data Acquisition

Dry Sample & KBr
(110°C, >4h)

Weigh Sample (1-2 mg)
& KBr (100 mg)

Desiccator Storage

Grind Mixture in
Agate Mortar

Load into Pellet Press

Apply Vacuum
(2-3 min)

Apply Pressure
(7-10 tons, 2-3 min)

Mount KBr Pellet

Acquire Background Spectrum
(Empty Holder)

Acquire Sample Spectrum
(4000-400 cm⁻¹)

Process Data
(Background Subtraction)

Spectral Analysis &
Peak Assignment

Final Spectrum

Click to download full resolution via product page

Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.
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Conclusion
The FT-IR spectrum of 3,5-Diamino-2-hydroxybenzoic acid is rich and complex, offering a

wealth of information for structural verification. The key identifying features are the very broad

O-H stretch from 3300-2500 cm⁻¹, the characteristic primary amine N-H doublet around 3400

cm⁻¹, and the strong carbonyl C=O absorption near 1700 cm⁻¹. By understanding the origins of

these bands and employing a rigorous, validated experimental protocol, researchers can

confidently use FT-IR spectroscopy to characterize this important molecule, ensuring the

integrity and quality required for advanced scientific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b056507#ft-ir-spectrum-of-3-5-diamino-2-
hydroxybenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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